4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-propan-2-ylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)9-11-7(3)8-4-5-13-10(8)12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYJQWJJJKAFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC2=NC(=N1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of a suitable furan derivative with a pyrimidine precursor under specific reaction conditions. For example, the reaction of 2-isopropyl-4-methylfuran with a pyrimidine derivative in the presence of a catalyst such as sodium ethoxide can yield the desired compound. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds related to furo[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, a study highlighted the design and synthesis of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines, which showed potent inhibition of various receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, outperforming established drugs like sunitinib in certain assays . These compounds also demonstrated promising results in in vivo models, suggesting their potential as effective anticancer agents.
Kinase Inhibition
The furo[2,3-d]pyrimidine scaffold has been identified as a valuable structure for developing kinase inhibitors. For example, a series of furanopyrimidine-based compounds were developed as orally active third-generation EGFR inhibitors for treating non-small cell lung cancer. These compounds showed improved selectivity and potency against EGFR mutations compared to earlier generations of inhibitors .
Anti-inflammatory Properties
Certain derivatives of furo[2,3-d]pyrimidine have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity suggests potential applications in treating inflammatory diseases . The structure-activity relationship (SAR) studies indicated that specific substitutions on the furo[2,3-d]pyrimidine ring could enhance anti-inflammatory efficacy.
Synthetic Approaches
The synthesis of 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine can be achieved through various methodologies including:
- Ullmann Coupling : This method involves coupling aryl iodides with 5-methyl-furo[2,3-d]pyrimidine to generate diverse analogs with varying biological activities .
- Structure-Based Drug Design : Utilizing computational methods to optimize the binding affinity of these compounds to target proteins has been crucial in developing effective inhibitors .
Case Studies
Several case studies illustrate the successful application of this compound in drug discovery:
- A study reported the development of a novel bicyclic furo[2,3-d]pyrimidine that demonstrated both RTK inhibition and tubulin depolymerization activity, leading to significant antitumor effects in preclinical models .
- Another research highlighted the synthesis of pyrido[2,3-d]pyrimidine derivatives that exhibited selective kinase inhibition and therapeutic potential against various cancers, showcasing the versatility of this chemical scaffold in drug development .
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology:
- Neurological Applications : Some derivatives have shown promise in enhancing cognitive functions by elevating cGMP levels in animal models, indicating potential applications in neurodegenerative diseases .
- Combination Therapies : The ability to inhibit multiple targets simultaneously positions these compounds as candidates for combination therapies, enhancing efficacy against resistant cancer types or complex diseases.
Mechanism of Action
The mechanism of action of 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Table 1: Impact of Furan Ring Fusion on Bioactivity
Substituent Effects on Potency and Selectivity
Substituents at the 4-, 5-, and 6-positions modulate target affinity:
- 4-Amino/4-Methyl Groups: 4-Amino derivatives (e.g., 2,4-diaminofuro[2,3-d]pyrimidines) mimic folate’s pterin moiety, enabling DHFR inhibition via hydrogen bonds with Ile7 and NADPH .
- 5-Substituents : 5-[(2'-naphthylthio)methyl] groups (compound 5, ) confer >100-fold selectivity for Pneumocystis carinii DHFR (pcDHFR) over mammalian enzymes, whereas 5-methyl/isopropyl groups may favor broader-spectrum activity .
- 2-Isopropyl Group: The bulky 2-isopropyl substituent in this compound likely sterically hinders non-productive binding modes, a feature absent in smaller 2-methoxy analogs .
Table 2: Key Substituent Comparisons
Isomerism and Binding Orientation
The E/Z isomerism of propenyl side chains dramatically alters binding:
- E-Isomers : Bind in a "flipped" orientation, positioning the furo oxygen near NADPH’s nicotinamide group, weakening interactions with DHFR residues (e.g., 3.2–3.7 Å vs. 2.9 Å for Z-isomers) .
- Z-Isomers : Adopt classical antifolate orientations, forming robust hydrogen bonds with Ile7 (3.0 Å) and Tyr121 (3.4 Å), enhancing DHFR inhibition .
Comparison with Pyrrolo/Thienopyrimidine Analogues
Replacing the furan oxygen with NH (pyrrolo[2,3-d]pyrimidine) or sulfur (thieno[2,3-d]pyrimidine) alters hydrogen-bond donor/acceptor profiles:
- Pyrrolo Analogs: The NH group acts as a hydrogen donor, improving binding to TS/DHFR active sites but reducing solubility .
- Thieno Analogs: Sulfur’s larger atomic radius and hydrophobicity enhance kinase inhibition (e.g., VEGFR-2 IC50 = 12 nM) but reduce folate pathway engagement .
Table 3: Scaffold Comparison
| Scaffold | Core Atom | Key Feature | Target | Potency |
|---|---|---|---|---|
| Furo[2,3-d]pyrimidine | O | Hydrogen acceptor | DHFR, EGFR | Moderate |
| Pyrrolo[2,3-d]pyrimidine | NH | Hydrogen donor | TS/DHFR | High |
| Thieno[2,3-d]pyrimidine | S | Hydrophobic/steric bulk | VEGFR-2, PI3K-α | High (nM range) |
Biological Activity
4-Methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine is a compound belonging to the furo[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The chemical structure of this compound contributes to its biological activity. The furo[2,3-d]pyrimidine scaffold is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.
Research indicates that compounds within the furo[2,3-d]pyrimidine class exhibit various mechanisms of action:
- Microtubule Depolymerization : Similar compounds have demonstrated potent microtubule depolymerization effects, which are crucial for their antiproliferative activity against cancer cell lines such as MDA-MB-435. For instance, studies show that certain derivatives are significantly more effective than established chemotherapeutics like paclitaxel .
- Enzyme Inhibition : The inhibition of key enzymes involved in nucleotide synthesis has been observed. For example, some furo[2,3-d]pyrimidines act as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to selective toxicity towards cancer cells while sparing normal cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds.
| Compound | Activity | IC50 Value | Target |
|---|---|---|---|
| This compound | Antiproliferative | Not specified | MDA-MB-435 cells |
| 5-Methyl-furo[2,3-d]pyrimidine | Microtubule depolymerization | 0.5 µM | Microtubules |
| 4-(N-methyl)-furo[2,3-d]pyrimidine | DHFR Inhibition | 210 nM | Human DHFR |
| This compound | Dual inhibition of DHFR and TS | 540 nM | Human TS |
Case Studies
Several studies have explored the biological activity of compounds related to the furo[2,3-d]pyrimidine scaffold:
- Antitumor Activity : A study reported that derivatives of furo[2,3-d]pyrimidines exhibited significant antiproliferative effects against various cancer cell lines. The introduction of specific substituents enhanced their potency against MDA-MB-435 cells compared to traditional agents like CA-4 and paclitaxel .
- Inhibition Profiles : Another investigation highlighted that certain furo[2,3-d]pyrimidines selectively inhibited CSF1R with subnanomolar potency while showing minimal activity against other kinases in the PDGF receptor family. This selectivity is crucial for reducing side effects in therapeutic applications .
Q & A
Q. What are the key synthetic steps and optimized reaction conditions for preparing 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine?
The synthesis involves a multi-step procedure under inert conditions. For example, in a typical protocol, the furo[2,3-d]pyrimidine core is functionalized via alkylation or amination. Key steps include:
- Dissolving the precursor in DMF under argon.
- Using NaH as a base at 0°C to deprotonate reactive sites.
- Adding dimethyl sulfate or other alkylating agents at room temperature.
- Purification via column chromatography (hexanes/EtOAc) and characterization by NMR and elemental analysis . Optimization focuses on maintaining anhydrous conditions, stoichiometric control of NaH (3 equiv), and monitoring reaction progress by TLC .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation relies on:
- H NMR : Specific δ values for substituents, e.g., 5-CH at δ 1.09 ppm and aromatic protons at δ 7.10–8.56 ppm .
- Elemental analysis : Matching calculated and observed C, H, N, and S content .
- TLC : Monitoring reaction progress using solvent systems like CHCl/MeOH (10:1) with R values (e.g., 0.77 for compound 8) .
Q. What analytical techniques are critical for assessing purity and compound identity?
Standard methods include:
- TLC for real-time reaction monitoring.
- NMR spectroscopy to verify proton environments and substituent positions.
- Melting point determination (e.g., 116.3–116.8°C for compound 8) to assess crystallinity and purity .
Advanced Research Questions
Q. How do substituent variations at the 4-position impact synthetic yield and bioactivity?
Substituting the 4-position with groups like aryl amines or methylthio moieties alters electronic properties and steric bulk, affecting both yield and activity. For instance:
- N-Methyl-N-(4-ethylphenyl) derivatives (compound 8) yield 53%, while N-(4-(methylthio)phenyl) derivatives (compound 9) yield 51%, indicating minor steric effects on efficiency .
- Pharmacological screening (e.g., antimicrobial or kinase inhibition) requires comparing substituent-dependent activity trends, as seen in related furopyrimidine derivatives .
Q. How can researchers resolve discrepancies between theoretical NMR predictions and experimental data?
Discrepancies often arise from unexpected tautomerism or solvent effects. Mitigation strategies include:
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
Critical precautions include:
Q. How can derivatives be designed to enhance aqueous solubility or target selectivity?
Strategies include:
- Introducing polar groups (e.g., hydroxyl or amine) at the 4-position, as demonstrated in water-soluble 2,6-dimethylfuro[2,3-d]pyrimidines .
- Utilizing computational modeling (e.g., docking studies) to predict interactions with biological targets, guided by SAR data from substituted analogs .
Methodological Notes
- Synthetic Reproducibility : Ensure strict adherence to anhydrous conditions and reagent freshness, as trace water can hydrolyze intermediates .
- Data Interpretation : Cross-validate NMR assignments with literature and adjust for solvent-specific shifts (e.g., DMSO-d vs. CDCl) .
- Contradiction Management : If yields diverge from published values, re-examine stoichiometry (e.g., NaH activity) or consider alternative purification solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
